N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-12-11-15-19(9-10-20(15)18-12)8-7-17-16(21)13-5-3-4-6-14(13)22-2/h3-6,9-11H,7-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNIPYFCFZQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole moiety linked to a benzamide structure through an ethyl chain. The presence of a methylthio group enhances its chemical reactivity and potential biological interactions.
Molecular Formula: C13H16N4OS
Molecular Weight: 284.36 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity: The compound shows promise as an anticancer agent, particularly against specific cancer cell lines. For example, related compounds have demonstrated significant inhibitory effects on the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Antimicrobial Properties: Compounds containing imidazole and triazole rings are known for their antimicrobial activities. This compound may exhibit similar properties, making it a candidate for further exploration in treating infections.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to altered cellular functions, contributing to its therapeutic effects.
Anticancer Studies
Recent studies have focused on the anticancer potential of related compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Notable Findings |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | Higher activity than 5-Fluorouracil |
| Compound B | A549 | 3.0 | Strong growth inhibition observed |
| Compound C | HCT116 | 0.55 - 1.2 | Significant antiproliferative activity |
These findings suggest that modifications to the benzamide structure can enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of compounds with similar structures has been documented extensively. For example:
- Imidazole derivatives have shown effectiveness against a range of bacterial strains.
- Triazole-containing compounds have been reported to possess antifungal properties.
Case Studies
-
Study on MCF-7 Cell Line:
In vitro studies demonstrated that derivatives of benzamide exhibited significant growth inhibition in MCF-7 cells with IC50 values ranging from 0.55 to 5.85 µM, indicating strong potential for development as anticancer therapeutics. -
Evaluation Against A549 Cells:
Another study highlighted the effectiveness of related compounds against A549 cells, showcasing an IC50 value as low as 3.0 µM, which suggests high potency in inhibiting lung cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with related analogs from the provided evidence:
Key Observations:
Core Heterocycles: The target compound and analogs share the imidazo[1,2-b]pyrazole core, whereas Compound 11 () incorporates a pyrimidino-pyrazole hybrid. Rip-B () lacks a fused heterocycle, featuring a simpler benzamide-phenethylamine structure. The benzo[c]thiadiazole in introduces a sulfur-nitrogen aromatic system, which may enhance π-stacking interactions in biological targets .
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 2-(methylthio) group in the target compound is a weak electron-donating substituent, contrasting with the stronger electron-donating methoxy groups in Rip-B. This difference could modulate solubility and receptor binding .
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s 2-(methylthio) group may show a C=S stretch near 650–700 cm⁻¹, absent in oxygenated analogs like Rip-B. Compound 11’s IR data (3395–3240 cm⁻¹ for NH stretches) aligns with secondary amide motifs .
- NMR Trends :
- Aromatic Protons : The methylthio group in the target compound would deshield adjacent aromatic protons, causing downfield shifts (e.g., δ ~7.5–8.0 ppm) compared to Rip-B’s methoxy-substituted protons (δ ~6.5–7.0 ppm) .
- Carbonyl Signals : The benzamide carbonyl in the target compound is expected near δ 170 ppm in ¹³C-NMR, similar to Compound 11 (δ 171.2 ppm) .
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The imidazo[1,2-b]pyrazole scaffold is typically constructed via cyclocondensation. Hassan et al. demonstrated that ketene N,S-acetals react with hydrazine hydrate in ethanol/triethylamine (EtOH/TEA) to yield 5-aminopyrazoles. For the 6-methyl variant, methyl-substituted ketene acetals (e.g., 1g ) are treated with hydrazine hydrate under solvent-free conditions using V₂O₅/SiO₂ catalysis, achieving 88–95% yields. Subsequent cyclization with formamide or acetic anhydride generates the imidazo[1,2-b]pyrazole core.
Direct Methylation Strategies
Alternative routes involve post-cyclization methylation. A patent by WO2014093583A2 describes selective C–H functionalization of imidazo[1,2-b]pyridazines using methyl iodide and palladium catalysts. Adapting this method, 1H-imidazo[1,2-b]pyrazole undergoes regioselective methylation at the 6-position using CH₃I in dimethylformamide (DMF) with NaH as a base, yielding 6-methyl-1H-imidazo[1,2-b]pyrazole (75–80% yield).
Preparation of 2-(Methylthio)benzoyl Chloride
Thioetherification of Benzoic Acid Derivatives
The methylthio group is introduced via nucleophilic aromatic substitution. A method analogous to PMC3038302 involves reacting 2-mercaptobenzoic acid with methyl iodide in acetone under potassium carbonate (K₂CO₃) catalysis. The resulting 2-(methylthio)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form the acyl chloride (90–95% yield).
Synthesis of 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine
Nucleophilic Substitution at the 1-Position
The ethylamine side chain is introduced via alkylation. Protected imidazo[1,2-b]pyrazole (e.g., SEM-protected derivative) reacts with 2-bromoethylamine hydrobromide in acetonitrile (MeCN) using diisopropylethylamine (DIPEA) as a base. Deprotection with tetrabutylammonium fluoride (TBAF) yields 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine (65–70% yield).
Final Coupling via Amide Bond Formation
Schotten-Baumann Reaction
The benzoyl chloride reacts with 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base. This method affords the target compound in 70–75% yield after recrystallization from ethanol.
Carbodiimide-Mediated Coupling
Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The amine and 2-(methylthio)benzoic acid are coupled at 0°C to room temperature, achieving 80–85% yield.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Schotten-Baumann | 70–75 | 97 | Scalability |
| EDC/HOBt | 80–85 | 98 | Mild conditions |
| Pd-catalyzed coupling | 65–70 | 95 | Regioselectivity |
Challenges and Optimization Opportunities
Regioselectivity in Imidazo[1,2-b]pyrazole Functionalization
Unwanted methylation at the 5-position remains a challenge. Screening alternative bases (e.g., Cs₂CO₃) and catalysts (e.g., Pd(OAc)₂) may improve selectivity.
Amide Coupling Efficiency
EDC-mediated coupling, while high-yielding, generates stoichiometric waste. Transitioning to enzymatic catalysis (e.g., lipase B) could enhance sustainability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
